molecular formula C11H13N3O3 B3933457 3-nitro-4-(1-pyrrolidinyl)benzamide

3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No.: B3933457
M. Wt: 235.24 g/mol
InChI Key: WUWALTBINGROFP-UHFFFAOYSA-N
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Description

3-Nitro-4-(1-pyrrolidinyl)benzamide is a nitro-substituted benzamide derivative featuring a pyrrolidine ring attached to the benzamide scaffold. Its synthesis likely involves coupling nitro-substituted benzoyl chlorides with pyrrolidine derivatives, a method analogous to related compounds described in crystallographic studies .

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(10(7-8)14(16)17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWALTBINGROFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The compound shares core structural motifs with several benzamide derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight (g/mol) Notable Applications/Findings
3-Nitro-4-(1-pyrrolidinyl)benzamide Benzamide core with nitro group at position 3 and pyrrolidine at position 3. ~291.3 (estimated) Limited data; potential kinase or GPCR modulation inferred from analogs.
4-Nitro-N-(3-nitrophenyl)benzamide Dual nitro groups on benzamide and aniline moieties. 317.27 Synthesized as a derivative for educational lab courses. No bioactivity reported.
3-{[1-(Methylsulfonyl)-3-pyrrolidinyl]oxy}-4-nitrobenzamide Methylsulfonyl-pyrrolidine substituent at position 3, nitro at position 4. 383.39 Higher molecular weight due to sulfonyl group; potential solubility challenges.
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl] derivative Benzothiazole and methylphenyl extensions. ~479.5 (estimated) Listed as a screening compound for drug discovery; possible kinase inhibition.

Target Affinity and Selectivity

While direct data for this compound are unavailable, its structural analogs provide clues:

  • Kinase inhibition : Benzothiazole derivatives (e.g., ) often target ATP-binding pockets in kinases due to planar aromatic systems.
  • GPCR modulation : Pyrrolidine-containing compounds may interact with G-protein-coupled receptors (GPCRs), though this remains speculative without experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-4-(1-pyrrolidinyl)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with nitro-substituted benzamide precursors. Key steps include:

  • Nitro Group Functionalization : Reacting 3-nitro-4-aminobenzamide with pyrrolidine under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyl moiety via nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product.
  • Yield Optimization : Reaction temperature (60–80°C) and anhydrous conditions minimize side reactions. Monitoring via TLC ensures intermediate purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm; nitro group absence in NH regions).
  • FT-IR : Verify nitro (1520 cm⁻¹, asymmetric stretch) and amide (1650–1680 cm⁻¹, C=O stretch) functional groups.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsion strains .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335).
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How does the pyrrolidinyl group influence bioactivity compared to piperidinyl analogues?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Conformational Analysis : Compare pyrrolidinyl (5-membered ring, higher ring strain) vs. piperidinyl (6-membered, flexible) analogues using molecular docking (e.g., MOE software) to assess target binding .
  • Biological Assays : Test anticonvulsant activity via maximal electroshock (MES) in mice; pyrrolidinyl derivatives may show enhanced Na⁺ channel blockade due to steric effects .

Q. What analytical methods resolve stability issues in this compound under varying pH/temperature?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Kinetic Analysis : Calculate degradation rate constants (Arrhenius plots) to predict shelf-life .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking :
  • Software : MOE 2020 or AutoDock Vina for ligand-protein docking (e.g., Bcl-2 or GlyT1 transporter targets) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Data Reconciliation :
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
  • Dose-Response Curves : Use 3-parameter logistic models to compare EC₅₀ values across studies .

Q. What in vitro models are suitable for investigating the compound’s organ-specific toxicity?

  • Methodological Answer :

  • Cell-Based Assays :
  • Hepatotoxicity : Primary hepatocytes (rat/human) exposed to 10–100 µM compound; measure ALT/AST release.
  • Neurotoxicity : SH-SY5Y cells assessed for neurite outgrowth inhibition (GHS H335 relevance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-4-(1-pyrrolidinyl)benzamide
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3-nitro-4-(1-pyrrolidinyl)benzamide

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